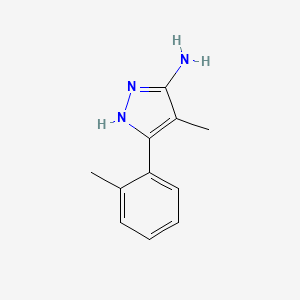
4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine, also known as 4-MMPA, is a chemical compound that belongs to the family of pyrazoles. It has gained significant attention in scientific research due to its potential applications in the field of medicine and drug development.
Mechanism Of Action
The mechanism of action of 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine involves its ability to inhibit the activity of COX-2. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are mediators of inflammation. By inhibiting the activity of COX-2, 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine can reduce the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical And Physiological Effects
Studies have shown that 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine can reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been reported to have antioxidant properties, which can protect cells from oxidative damage. Additionally, 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine has been shown to have a low toxicity profile, making it a promising candidate for drug development.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine is its ability to inhibit the activity of COX-2, which is a key mediator of inflammation. This makes it a promising candidate for the development of anti-inflammatory drugs. However, one of the limitations of 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine. One area of research could focus on the development of more efficient synthesis methods for 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine. Another area of research could focus on the development of novel drug delivery systems that can improve the solubility and bioavailability of 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine. Additionally, further studies could be conducted to explore the potential applications of 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine in the treatment of various diseases, such as cancer, diabetes, and neurological disorders.
Synthesis Methods
The synthesis of 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate, followed by the addition of methyl iodide. The resulting product is then subjected to reduction with sodium borohydride to yield 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine. This method has been reported to have a yield of 65% and is considered to be an efficient and cost-effective method for the synthesis of 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine.
Scientific Research Applications
4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine has been extensively studied for its potential applications in the field of medicine and drug development. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have potential applications in the treatment of cancer, diabetes, and neurological disorders. Studies have also demonstrated that 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine can act as a potent inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response.
properties
IUPAC Name |
4-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-7-5-3-4-6-9(7)10-8(2)11(12)14-13-10/h3-6H,1-2H3,(H3,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKAZJXKYSYMOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C(=NN2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

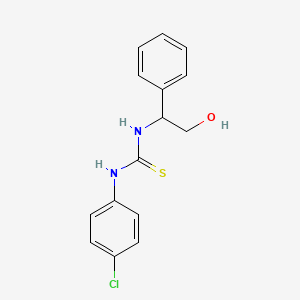
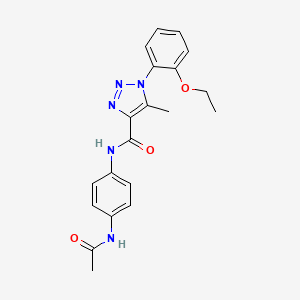
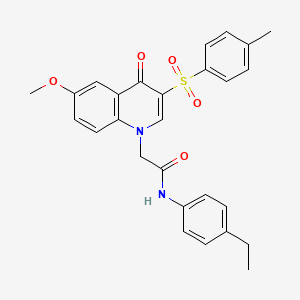
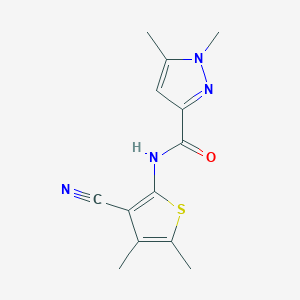
![[(9R,10R)-8,8-dimethyl-9-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbutanoate](/img/structure/B2626130.png)

![Ethyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2626133.png)
![N-ethyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2626135.png)
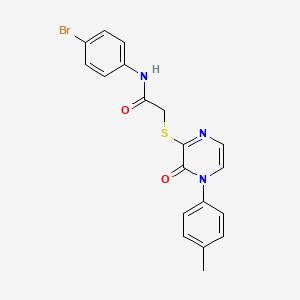
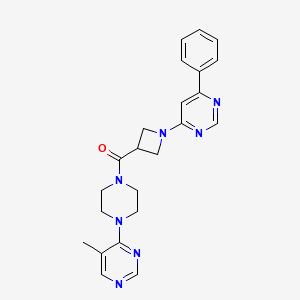
![N-(furan-2-ylmethyl)-4-[(2-methylphenyl)carbonyl]-1H-pyrrole-2-carboxamide](/img/structure/B2626138.png)
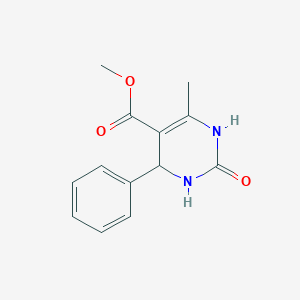
methanone](/img/structure/B2626145.png)
![1-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropan-2-one](/img/structure/B2626146.png)